molecular formula C13H16BrClN2O B2617757 5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine CAS No. 1455189-66-8

5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine

Cat. No. B2617757
CAS RN: 1455189-66-8
M. Wt: 331.64
InChI Key: OWCUYCJUUXPQJH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCP and has been the subject of numerous studies to determine its properties and potential uses.

Mechanism of Action

The mechanism of action of BCP is not fully understood, but it is believed to interact with specific proteins in the body. BCP has been shown to bind to the protein tubulin, which is involved in the formation of microtubules. This interaction may lead to the disruption of microtubule formation and cell division.
Biochemical and Physiological Effects
BCP has been shown to have a range of biochemical and physiological effects. Studies have shown that BCP can inhibit the growth of cancer cells by disrupting microtubule formation. BCP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCP in lab experiments is its ability to interact with specific proteins. This makes it a valuable tool for studying protein-protein interactions and the role of specific proteins in biological processes. However, one limitation of using BCP is that it can be difficult to obtain pure BCP, which can affect the reliability of experimental results.

Future Directions

There are several future directions for research on BCP. One area of interest is the development of new drugs based on BCP. Studies have shown that BCP has potential as an anti-cancer and anti-inflammatory agent, and further research is needed to fully understand its therapeutic potential. Another area of interest is the use of BCP in the development of new organic semiconductors for use in electronic devices. Research in this area could lead to the development of more efficient and cost-effective electronic devices.

Synthesis Methods

The synthesis of BCP involves the reaction of 2-chloro-5-bromopyridine with 2,6-dimethylpiperidine-1-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BCP.

Scientific Research Applications

BCP has been extensively studied for its potential applications in various scientific fields. One of the main areas of research has been in the field of organic electronics, where BCP has been used as a building block for the synthesis of organic semiconductors. BCP has also been studied for its potential use in the development of new drugs due to its ability to interact with specific proteins.

properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O/c1-8-4-3-5-9(2)17(8)13(18)11-6-10(14)7-16-12(11)15/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCUYCJUUXPQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(N=CC(=C2)Br)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-(2,6-dimethylpiperidine-1-carbonyl)pyridine

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